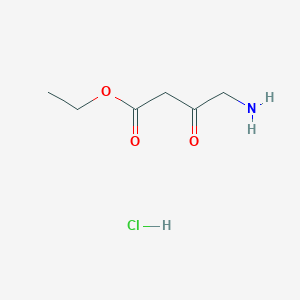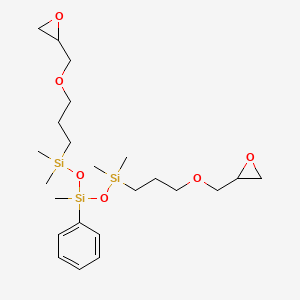
2,3,6,7,10,11-Hexahydroxytriphenylene hydrate
Vue d'ensemble
Description
2,3,6,7,10,11-Hexahydroxytriphenylene hydrate is a polyhydroxy aromatic compound with the molecular formula C18H12O6·xH2O. It is known for its unique spectroscopic and geometric features, making it a valuable compound in various scientific fields. The compound is often used as a building block in supramolecular chemistry, discotic liquid crystals, and functional polymers .
Mécanisme D'action
Target of Action
The primary target of 2,3,6,7,10,11-Hexahydroxytriphenylene hydrate is the formation of Metal-Organic Frameworks (MOFs) . MOFs are a class of materials that consist of metal ions and organic ligands, which form through coordination interactions .
Mode of Action
The compound interacts with its targets by acting as a ligand in the formation of MOFs . The hydroxyl groups on the compound can coordinate with metal ions to form a stable framework .
Biochemical Pathways
The compound affects the pathway of MOF formation. The resulting MOFs have a high porosity, large surface area, adjustable pore structure, and excellent structural stability . These properties make MOFs widely applicable in the field of chemical energy storage .
Pharmacokinetics
Its solubility in tetrahydrofuran is very slight , which may affect its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in the formation of MOFs. These MOFs can be used in various applications, including chemical energy storage .
Action Environment
Environmental factors such as temperature and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the compound is stored under an inert atmosphere at room temperature . The presence of metal ions is also crucial for the formation of MOFs .
Analyse Biochimique
Biochemical Properties
2,3,6,7,10,11-Hexahydroxytriphenylene hydrate is used in the preparation of Metal-Organic Frameworks (MOFs) . MOFs are materials formed by the coordination of metal ions and organic ligands. Compared to traditional inorganic porous materials, MOFs have higher porosity, larger specific surface area, adjustable pore structure, and excellent structural stability .
Cellular Effects
It has been synthesized and characterized for its cytotoxicity in human cancer cell lines .
Molecular Mechanism
It is known to have a high oxidative state, particularly its tri-quinone mono-radical species . This species is stable and forms after several months of storage .
Temporal Effects in Laboratory Settings
It is known to be stable and forms a tri-quinone mono-radical species after several months of storage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,6,7,10,11-Hexahydroxytriphenylene hydrate can be synthesized through the anodic treatment of catechol ketals followed by acidic hydrolysis. The electrolysis is conducted in propylene carbonate, which avoids the use of toxic and expensive acetonitrile . Another method involves reacting catechol with peroxide, which provides a simple and efficient route for industrial-scale production .
Industrial Production Methods
Industrial production of this compound typically involves the trimerization of catechol using transition metal compounds such as ferric chloride. This method, however, requires extensive purification steps to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6,7,10,11-Hexahydroxytriphenylene hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal salts in high oxidation states, such as molybdenum pentachloride.
Reduction: Reduction processes can convert quinone forms of the compound back to its hydroxy form.
Substitution: The hydroxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include metal salts like molybdenum pentachloride for oxidation and ferric chloride for trimerization. The reactions are often conducted in non-nucleophilic electrolytes and under anhydrous conditions to prevent over-oxidation and decomposition .
Major Products
The major products formed from these reactions include various derivatives of 2,3,6,7,10,11-Hexahydroxytriphenylene, which can be used in the synthesis of functional polymers and other advanced materials .
Applications De Recherche Scientifique
2,3,6,7,10,11-Hexahydroxytriphenylene hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of discotic liquid crystals and supramolecular structures.
Biology: The compound is studied for its potential use in biological sensors and as a fluorescent label.
Industry: It is used in the production of functional polymers and as a thermal expansion sensor.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,6,7,10,11-Hexahydroxytriphenylene tetrahydrate: Similar in structure but differs in the number of water molecules associated with it.
Triphenylene-2,3,6,7,10,11-hexaol: Another derivative with similar properties but different functional groups.
Uniqueness
2,3,6,7,10,11-Hexahydroxytriphenylene hydrate is unique due to its high purity and stability, which are achieved through advanced synthetic methods. Its ability to form stable hydrogen bonds and participate in various chemical reactions makes it a versatile compound in scientific research and industrial applications .
Propriétés
IUPAC Name |
triphenylene-2,3,6,7,10,11-hexol;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O6.H2O/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11;/h1-6,19-24H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFZCJGLIHVKTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-butylphenyl)-2-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B3160007.png)
![methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B3160015.png)
![Methyl 3-amino-2-{[4-(2,6-dimethylphenyl)piperazino]methyl}benzenecarboxylate](/img/structure/B3160017.png)
![methyl 3-{[(4-methylbenzoyl)amino]methyl}-1H-indole-2-carboxylate](/img/structure/B3160024.png)
![Methyl 2-[[3-(dimethylaminomethylidenecarbamoyl)piperidin-1-yl]methyl]-3-nitrobenzoate](/img/structure/B3160026.png)
![(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B3160040.png)





![3-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-hydroxypropanesulfonic acid hydrate](/img/structure/B3160088.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B3160096.png)
![18-oxo-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-8-yl N-tert-butylcarbamate](/img/structure/B3160105.png)
